molecular formula C8H5BrN2O2 B12832883 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

Cat. No.: B12832883
M. Wt: 241.04 g/mol
InChI Key: OMQPORHNXZGKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-11-6-1-7(8(12)13)10-2-4(5)6/h1-3,11H,(H,12,13)

InChI Key

OMQPORHNXZGKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)C(=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.